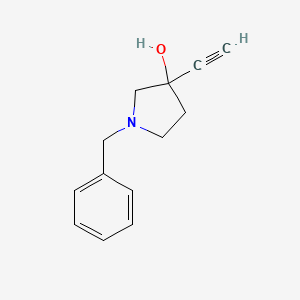
1-Benzyl-3-ethynylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-ethynylpyrrolidin-3-ol is a chemical compound with the molecular formula C13H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-Benzyl-3-ethynylpyrrolidin-3-ol can be achieved through several synthetic routesThis process typically involves the use of Aspergillus species for hydroxylation and subsequent chemical reactions to introduce the ethynyl group . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-Benzyl-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to interact with various enzymes and receptors, potentially modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-ethynylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-pyrrolidinol: Lacks the ethynyl group, which may affect its reactivity and binding properties.
1-Benzyl-3-hydroxypyrrolidine: Similar structure but different functional groups, leading to variations in chemical behavior and applications
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-benzyl-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)8-9-14(11-13)10-12-6-4-3-5-7-12/h1,3-7,15H,8-11H2 |
Clé InChI |
BONFYSFFGKUMLT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCN(C1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


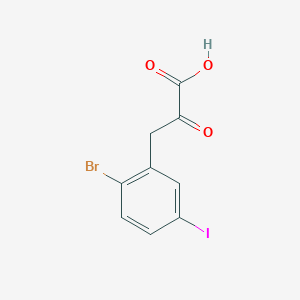
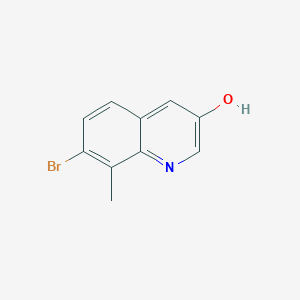
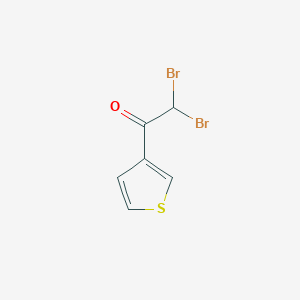
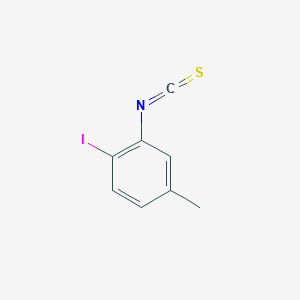
![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)

![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)
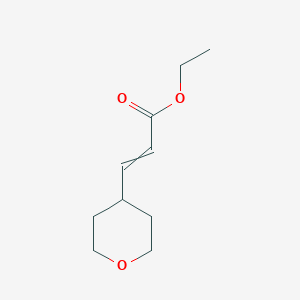
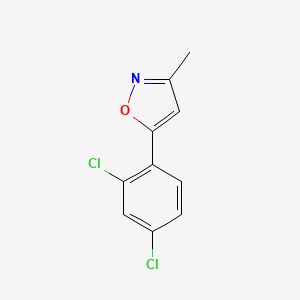
![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
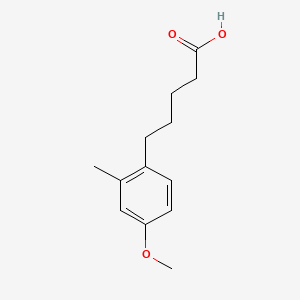
![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
